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Abstract

Quin C1, a selective non-peptide agonist of the Formyl Peptide Receptor 2 (FPR2), represents
a significant milestone in the development of modulators for inflammatory and immune
responses. Discovered through high-throughput screening, this quinazolinone derivative has
demonstrated a unique biased agonism, selectively activating certain FPR2-mediated
pathways without triggering pro-inflammatory responses like superoxide generation. This
technical guide provides a comprehensive overview of the discovery, synthesis, and biological
activity of Quin C1, including detailed experimental protocols and an analysis of its signaling
pathways. The information presented herein is intended to serve as a valuable resource for
researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug
development.

Discovery and Background

Quin C1, with the chemical name 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-
guinazolin-3-yl]-benzamide, was first identified by Nanamori and colleagues in 2004 as a novel,
non-peptide ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), now more commonly
known as FPR2[1][2][3]. The discovery was the result of a high-throughput screening of a
compound library aimed at identifying new pharmacological tools to study FPR2[1][4].
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FPR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in host defense and the
regulation of inflammation. It recognizes a diverse range of ligands, including N-formylated
peptides from bacteria and mitochondria, as well as various endogenous pro- and anti-
inflammatory mediators. The identification of Quin C1 as a selective FPR2 agonist provided a
valuable chemical probe to dissect the complex signaling cascades initiated by this receptor.

Physicochemical and Biological Properties

Quin C1 is a small molecule with the molecular formula C26H27N304 and a molecular weight
of 445.5 g/mol . Its physicochemical properties are summarized in the table below.

Property Value Source
Molecular Formula C26H27N304 PubChem
Molecular Weight 445.5 g/mol PubChem

4-butoxy-N-[2-(4-
methoxyphenyl)-4-oxo-1,2-

IUPAC Name ) ) ) PubChem
dihydroquinazolin-3-

yllbenzamide

CAS Number 778577-09-0 PubChem
Topological Polar Surface Area  79.9 A2 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

5 PubChem
Count
Rotatable Bond Count 7 PubChem

Caption: Table 1. Physicochemical properties of Quin C1.

The biological activity of Quin C1 is characterized by its selective agonism at FPR2. Notably, it
exhibits biased signaling, meaning it activates only a subset of the downstream pathways
typically associated with FPR2 activation. A key feature of Quin C1 is its inability to induce
superoxide generation in neutrophils, a common pro-inflammatory response mediated by other
FPR2 agonists.
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Biological Activity EC50/I1C50 Cell Type | Assay Source

Degranulation ((3-

glucuronidase 1.88x107°M RBL-FPRLL1 cells
release)
Calcium Mobilization ~1.4 pyM FPR2-expressing cells
FPR2 Desensitization 0.04 pM N/A
Superoxide No activity up to 100 )

' Neutrophils
Generation UM

Caption: Table 2. Quantitative biological activity of Quin C1.

Synthesis of Quin C1

While the original discovery paper by Nanamori et al. (2004) does not provide a detailed
synthesis protocol, the synthesis of Quin C1 can be achieved through established methods for
the preparation of 3-amino-2-aryl-quinazolin-4(3H)-ones. The following represents a plausible
synthetic route based on general procedures for this class of compounds.

Experimental Protocol

Step 1: Synthesis of 2-(4-methoxybenzoyl)aminobenzoic acid

To a solution of anthranilic acid in a suitable solvent such as pyridine or dichloromethane, an
equimolar amount of 4-methoxybenzoyl chloride is added dropwise at 0°C with stirring. The
reaction mixture is then allowed to warm to room temperature and stirred for several hours. The
resulting product is typically precipitated by the addition of water or a dilute acid solution,
filtered, washed, and dried.

Step 2: Synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

The 2-(4-methoxybenzoyl)aminobenzoic acid from the previous step is heated under reflux with
acetic anhydride for several hours. After cooling, the product crystallizes and is collected by
filtration, washed with a cold solvent like ethanol, and dried to yield the benzoxazinone
intermediate.
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Step 3: Synthesis of 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

The 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one is dissolved in a solvent such as ethanol or
pyridine, and an excess of hydrazine hydrate is added. The mixture is then heated to reflux for

several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and
dried.

Step 4: Synthesis of 4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-
benzamide (Quin C1)

The 3-amino-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is dissolved in a suitable
aprotic solvent like dichloromethane or DMF, and a base such as triethylamine or pyridine is
added. 4-Butoxybenzoyl chloride is then added dropwise, and the reaction is stirred at room
temperature until completion. The final product, Quin C1, is isolated by extraction and purified
by column chromatography or recrystallization.

Synthesis Workflow
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Caption: A representative synthetic workflow for Quin C1.

Signaling Pathways of Quin C1
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Quin C1 exerts its biological effects by binding to FPR2, a receptor coupled to inhibitory G-
proteins (Gi). Upon activation by Quin C1, FPR2 initiates a signaling cascade that leads to
selective downstream effects. Unlike many other FPR2 agonists, Quin C1 does not robustly
activate the NADPH oxidase complex responsible for superoxide production. However, it does
stimulate other pathways, including:

« Calcium Mobilization: Activation of phospholipase C (PLC), leading to the generation of
inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of
intracellular calcium stores and activation of protein kinase C (PKC).

 MAPK Pathway: Phosphorylation and activation of extracellular signal-regulated kinases
(ERK1/2), which are involved in cell proliferation, differentiation, and survival.

» PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream
effector Akt, a key regulator of cell survival and metabolism.

The biased nature of Quin C1's signaling makes it a particularly interesting molecule for
therapeutic development, as it may be possible to harness the beneficial anti-inflammatory and
pro-resolving effects of FPR2 activation without inducing detrimental pro-inflammatory
responses.
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Caption: Signaling pathways activated by Quin C1 through FPR2.
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Conclusion

Quin C1 stands as a pioneering example of a selective, non-peptide agonist for FPR2. Its
discovery has not only provided a crucial tool for investigating the intricacies of FPR2 signaling
but has also opened new avenues for the development of biased agonists as therapeutic
agents. The ability of Quin C1 to elicit specific anti-inflammatory and pro-resolving cellular
responses without triggering harmful oxidative bursts highlights the potential of targeting FPR2
for the treatment of a variety of inflammatory diseases. This technical guide consolidates the
key information regarding the discovery and synthesis of Quin C1, offering a foundational
resource for further research and development in this promising area of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1663743?utm_src=pdf-body
https://www.benchchem.com/product/b1663743?utm_src=pdf-body
https://www.benchchem.com/product/b1663743?utm_src=pdf-body
https://www.benchchem.com/product/b1663743?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/CN106187715A/en
https://patents.google.com/patent/CN106187715A/en
https://www.researchgate.net/publication/333017739_Quinolones_for_applications_in_medicinal_chemistry_Synthesis_and_structure_in_Targets_in_Heterocyclic_Systems_-_2018_Chapter_11_pp_260-297
https://pmc.ncbi.nlm.nih.gov/articles/PMC8421715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8421715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382098/
https://www.benchchem.com/product/b1663743#investigating-the-discovery-and-synthesis-of-quin-c1
https://www.benchchem.com/product/b1663743#investigating-the-discovery-and-synthesis-of-quin-c1
https://www.benchchem.com/product/b1663743#investigating-the-discovery-and-synthesis-of-quin-c1
https://www.benchchem.com/product/b1663743#investigating-the-discovery-and-synthesis-of-quin-c1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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